N-(5-methyl-3-isoxazolyl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-3-isoxazolyl)-4-phenylbutanamide, commonly known as SIB-1553A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as CB1 receptor antagonists, which are being investigated for their potential use in the treatment of obesity, addiction, and other disorders. In
Mécanisme D'action
SIB-1553A acts as a CB1 receptor antagonist, which means that it blocks the activity of the CB1 receptor. The CB1 receptor is found in the brain and is involved in the regulation of appetite, mood, and other physiological processes. By blocking the activity of the CB1 receptor, SIB-1553A reduces food intake and body weight gain.
Biochemical and Physiological Effects:
SIB-1553A has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake and body weight gain in animal models. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and nicotine. In addition, it has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using SIB-1553A in lab experiments is that it is a selective CB1 receptor antagonist, which means that it specifically targets the CB1 receptor without affecting other receptors in the brain. This makes it a useful tool for studying the role of the CB1 receptor in various physiological processes. One limitation of using SIB-1553A is that it has relatively low potency compared to other CB1 receptor antagonists, which means that higher doses may be required to achieve the desired effects.
Orientations Futures
There are several future directions for research on SIB-1553A. One area of interest is its potential use in the treatment of addiction. SIB-1553A has been shown to reduce the rewarding effects of drugs of abuse, and further research could explore its potential use as a treatment for drug addiction. Another area of interest is its potential use in the treatment of anxiety and other mood disorders. SIB-1553A has been shown to have anxiolytic effects, and further research could explore its potential use as a treatment for anxiety and other mood disorders. Finally, further research could explore the potential use of SIB-1553A in combination with other compounds, such as other CB1 receptor antagonists or drugs of abuse, to better understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, SIB-1553A is a synthetic compound that has been extensively studied for its potential therapeutic applications. It acts as a CB1 receptor antagonist, reducing food intake and body weight gain in animal models and reducing the rewarding effects of drugs of abuse. While it has some limitations, it is a useful tool for studying the role of the CB1 receptor in various physiological processes, and further research could explore its potential use in the treatment of addiction, anxiety, and other disorders.
Méthodes De Synthèse
SIB-1553A can be synthesized using a multi-step process. The first step involves the reaction of 3-methylisoxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-phenylbutylamine to form the amide. The final step involves the introduction of a methyl group at the 5-position of the isoxazole ring using methyl iodide and potassium carbonate.
Applications De Recherche Scientifique
SIB-1553A has been extensively studied for its potential therapeutic applications. It has been shown to have anti-obesity effects in animal models by reducing food intake and body weight gain. It has also been investigated for its potential use in the treatment of addiction, anxiety, and other disorders.
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-11-10-13(16-18-11)15-14(17)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUBJHMSOJFJDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.